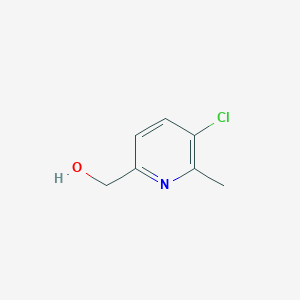
2,6-二氯-N-甲基吡啶-4-胺
描述
2,6-Dichloro-N-methylpyridin-4-amine: is an organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methylamino group at the 4 position. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
科学研究应用
Chemistry: 2,6-Dichloro-N-methylpyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with specific biological targets .
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, making it valuable in medicinal chemistry .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-methylpyridin-4-amine typically involves the chlorination of N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods: In industrial settings, the production of 2,6-Dichloro-N-methylpyridin-4-amine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reagent addition, ensuring the efficient and safe production of the compound .
化学反应分析
Types of Reactions: 2,6-Dichloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form 2,6-dichloropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 2,6-dichloropyridine derivatives.
作用机制
The mechanism of action of 2,6-Dichloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylamino group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules .
相似化合物的比较
2,6-Dichloro-4-methylpyridine: Similar structure but lacks the amino group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains an additional methyl group on the nitrogen atom.
2,6-Dichloro-4-aminopyridine: Similar structure but lacks the methyl group on the nitrogen.
Uniqueness: 2,6-Dichloro-N-methylpyridin-4-amine is unique due to the presence of both chlorine atoms and the methylamino group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various chemical syntheses and a valuable tool in scientific research .
属性
IUPAC Name |
2,6-dichloro-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRDWZKFGCLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601456 | |
| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175461-33-3 | |
| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
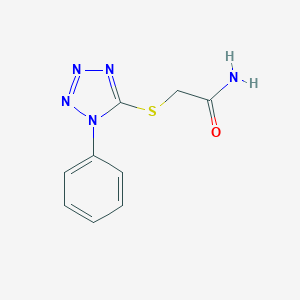

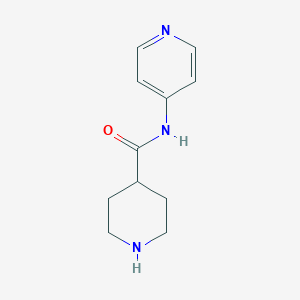

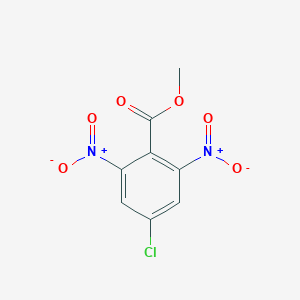
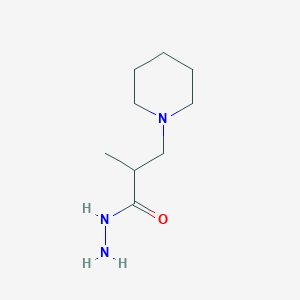
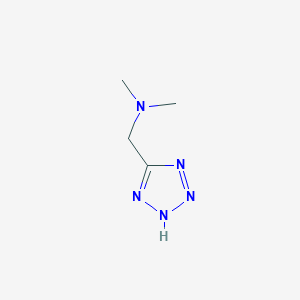

![4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride](/img/structure/B179635.png)


